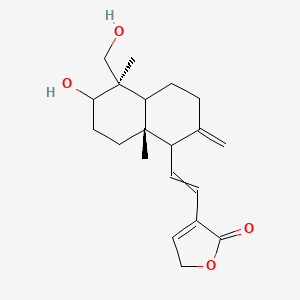

![molecular formula C22H30O4 B14783073 3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B14783073.png)

3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

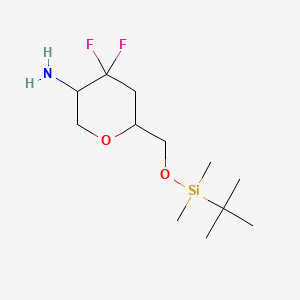

Ilimaquinone is a marine sponge metabolite first identified and isolated from the sponge Hippospongia metachromia in 1979 . It is a sesquiterpene quinone with the chemical formula C22H30O4. The compound is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ilimaquinone can be synthesized through a radical decarboxylation and quinone addition reaction . The synthesis involves the use of various reagents and conditions, such as sodium/benzophenone for THF and Et2O distillation, and calcium hydride for CH2Cl2 and toluene distillation . The reaction is typically carried out under an argon atmosphere in dry, freshly distilled solvents under anhydrous conditions .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of ilimaquinone. Most of the compound is obtained through extraction from marine sponges, which is not yet scalable for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: Ilimaquinone undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include various quinone derivatives, which retain the core structure of ilimaquinone but with different functional groups attached .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying quinone chemistry and radical reactions.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Shows promise as an anticancer agent by inducing apoptosis in cancer cells.

Wirkmechanismus

Ilimaquinone exerts its effects through various molecular targets and pathways :

Anticancer Activity: It inhibits pyruvate dehydrogenase kinase 1, leading to reduced phosphorylation of pyruvate dehydrogenase and a shift from aerobic glycolysis to oxidative phosphorylation. This induces apoptosis in cancer cells.

Antiviral Activity: It inhibits key proteins of SARS-CoV-2, including the main protease and RNA-dependent RNA polymerase.

Anti-inflammatory Activity: It inhibits phospholipase A2, reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Ilimaquinone is compared with other marine sponge-derived sesquiterpenoid quinones, such as avarol, ethylsmenoquinone, and smenoquinone . These compounds share similar structures but differ in their biological activities and potency:

Avarol: Known for its strong antimicrobial and anticancer properties.

Ethylsmenoquinone: Exhibits anti-inflammatory and anticancer activities.

Smenoquinone: Shows moderate antimicrobial and anti-inflammatory properties.

Ilimaquinone stands out due to its broad spectrum of biological activities and its unique mechanism of action, particularly its ability to inhibit pyruvate dehydrogenase kinase 1 and key viral proteins .

Eigenschaften

Molekularformel |

C22H30O4 |

|---|---|

Molekulargewicht |

358.5 g/mol |

IUPAC-Name |

3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h11,14,18,24H,1,6-10,12H2,2-5H3/t14?,18?,21-,22-/m1/s1 |

InChI-Schlüssel |

JJWITJNSXCXULM-VGFITYGFSA-N |

Isomerische SMILES |

CC1CC[C@]2(C([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C |

Kanonische SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14782990.png)

![2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14783013.png)

![disodium (2R,3S,4R,5R)-2-({[hydroxy({[hydroxy(phosphonatooxy)phosphoryl]oxy})phosphoryl]oxy}methyl)-5-(6-hydroxy-9H-purin-9-yl)oxolane-3,4-diol](/img/structure/B14783018.png)

![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783033.png)

![(9R,11bR)-4'-[3-[4-[6-(2-aminoethylamino)hexanoyl]phenyl]propanoyl]-3',6',10,11b-tetramethylspiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-one](/img/structure/B14783046.png)

![[5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14783053.png)

![(23R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-2(7),3,5-triene-16,22-dione](/img/structure/B14783065.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methoxyphenyl)-6,9-dihydro-1H-purin-6-one](/img/structure/B14783066.png)